REACTION_CXSMILES
|
[Cl:1][C:2]([F:11])([F:10])[C:3](=O)/[CH:4]=[CH:5]/OCC.C[N:13](C)[CH:14]=[CH:15][C:16]#[N:17].C([O-])(=O)C.[NH4+].O>C1(C)C=CC=CC=1>[Cl:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[CH:5][C:15]([C:16]#[N:17])=[CH:14][N:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
7.36 g
|
Type
|
reactant
|
Smiles
|
ClC(C(\C=C\OCC)=O)(F)F
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.61 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC#N)C
|
Name
|
|
Quantity
|
4.62 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the remaining mixture was re-dissolved in DMF (20 mL)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ether-CH2CH2 (1:2
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1=NC=C(C#N)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |